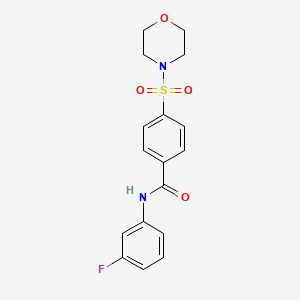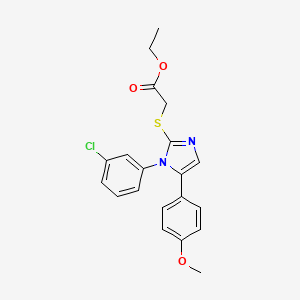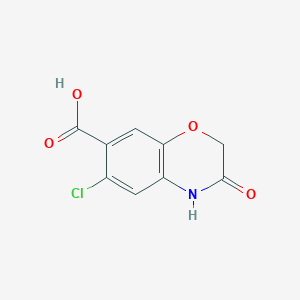![molecular formula C20H22ClFN6O2 B2644488 3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-73-2](/img/structure/B2644488.png)
3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butyl group, which is a type of alkyl group commonly used in organic chemistry . It also contains a benzyl group, which is a substituent or a moiety consisting of a phenyl group (C6H5) attached to a CH2 group . The fluorobenzyl part indicates the presence of a fluorine atom attached to the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of thetert-butyl group and the fluorobenzyl group . The exact method would depend on the specific reactions involved . Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups around thetriazino and purine rings. The presence of the dihydro prefix indicates that two hydrogen atoms have been added to the compound . Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of thetert-butyl and fluorobenzyl groups, as well as the triazino and purine rings . The tert-butyl group, for example, is known for its unique reactivity pattern . Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of thetert-butyl group could make the compound more hydrophobic (water-repelling), while the fluorobenzyl group could influence its reactivity .
Wissenschaftliche Forschungsanwendungen
Research on Purine Derivatives
Pharmacological Properties of Purine Derivatives : Studies on purine derivatives, including those with modifications at the 7 and 8 positions of the purine core, have shown potential psychotropic activity. These compounds, designed as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibit antidepressant and anxiolytic properties. This suggests that similar compounds could be explored for their psychotropic effects and potential applications in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Neurodegenerative Disease Treatment : Another study focused on the design of water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases, identifying compounds with significant activity against adenosine receptors and monoamine oxidase (MAO). This highlights the potential of certain purine derivatives in creating treatments that target multiple aspects of neurodegenerative diseases, offering symptomatic relief and possibly disease-modifying effects (Brunschweiger et al., 2014).
Antiviral and Antitumor Activity : The synthesis and evaluation of various purine analogs have also been studied for their antiviral and antitumor activities. For example, the creation of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine demonstrates a method for producing compounds with potential activity against herpes, rhino, and parainfluenza viruses, as well as a consideration for their use in cancer chemotherapy (Kim et al., 1978).
Dual-Acting Ligands for Neurological Conditions : Further research has developed N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with inhibition of MAO-B, showing promise for treating neurodegenerative diseases, particularly Parkinson's disease. This underscores the versatility of purine derivatives in creating multifunctional drugs (Załuski et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-20(2,3)14-10-27-15-16(25(4)19(30)26(5)17(15)29)23-18(27)28(24-14)9-11-12(21)7-6-8-13(11)22/h6-8H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMBMUGGAWDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2644406.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)


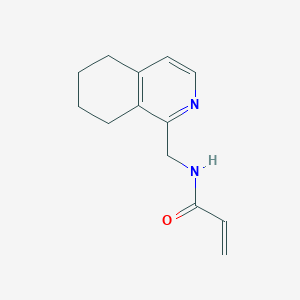
![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)
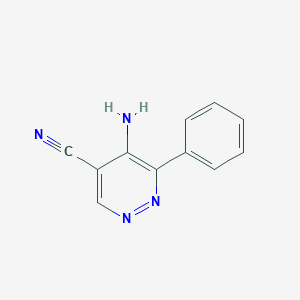
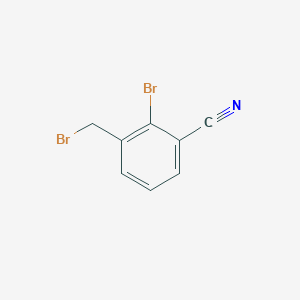
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)
![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)
